3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid
Description
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a nitro group and a dimethylaminocarbonyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(8-12)18(22)23/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTVAKLOGOJZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691326 | |
| Record name | 3'-(Dimethylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262008-62-7 | |
| Record name | 3'-(Dimethylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid typically involves a multi-step process:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Acylation: The dimethylaminocarbonyl group is introduced through an acylation reaction. This involves reacting the nitrobenzene derivative with dimethylamine and a suitable acylating agent such as acetic anhydride or acetyl chloride.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, sulfonic acids.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Hydrolysis: 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-carboxybenzoic acid and dimethylamine.
Scientific Research Applications
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the field of anti-inflammatory and anticancer agents.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylaminocarbonyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
- 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid
Uniqueness
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a dimethylaminocarbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
